molecular formula C17H16N2O B12551816 1,3-Dimethyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one CAS No. 143206-49-9

1,3-Dimethyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one

Cat. No.: B12551816
CAS No.: 143206-49-9
M. Wt: 264.32 g/mol
InChI Key: LQHCKYSHJGHDKR-UHFFFAOYSA-N
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Description

1,3-Dimethyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, muscle relaxant, and anticonvulsant effects. This particular compound is characterized by its unique structure, which includes a benzene ring fused to a diazepine ring, with methyl and phenyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one can be synthesized through various methods. One common synthetic route involves the reaction of benzodiazepine precursors with appropriate methylating and phenylating agents. For instance, the reaction of benzimidazole with methyl iodide and phenyl magnesium bromide can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors. The process includes precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazepine oxides, while reduction can produce benzodiazepine alcohols .

Scientific Research Applications

1,3-Dimethyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including sedative and anxiolytic properties.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include GABA-A receptors, and the pathways involved are primarily related to the modulation of neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike other benzodiazepines, its methyl and phenyl groups contribute to its unique binding affinity and efficacy at GABA receptors .

Properties

CAS No.

143206-49-9

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

1,3-dimethyl-4-phenyl-3H-1,5-benzodiazepin-2-one

InChI

InChI=1S/C17H16N2O/c1-12-16(13-8-4-3-5-9-13)18-14-10-6-7-11-15(14)19(2)17(12)20/h3-12H,1-2H3

InChI Key

LQHCKYSHJGHDKR-UHFFFAOYSA-N

Canonical SMILES

CC1C(=NC2=CC=CC=C2N(C1=O)C)C3=CC=CC=C3

Origin of Product

United States

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